

# Anitrazafen (LY122512): A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Anitrazafen

Cat. No.: B1665112

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**Anitrazafen** (LY122512) is a topically effective, non-steroidal anti-inflammatory agent (NSAID). [1][2][3] Chemically identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] This guide provides a comprehensive overview of the available technical information on **Anitrazafen**, including its pharmacological properties, experimental protocols, and potential signaling pathways.

## Core Compound Details

Property	Value	Source
IUPAC Name	5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine	[4]
Synonyms	LY122512	[1][2]
Molecular Formula	C18H17N3O2	[4]
Molar Mass	307.35 g/mol	[4]
Class	Anti-inflammatory agent, COX-2 inhibitor	[1][4]

## Pharmacokinetics (in vivo, rat model)

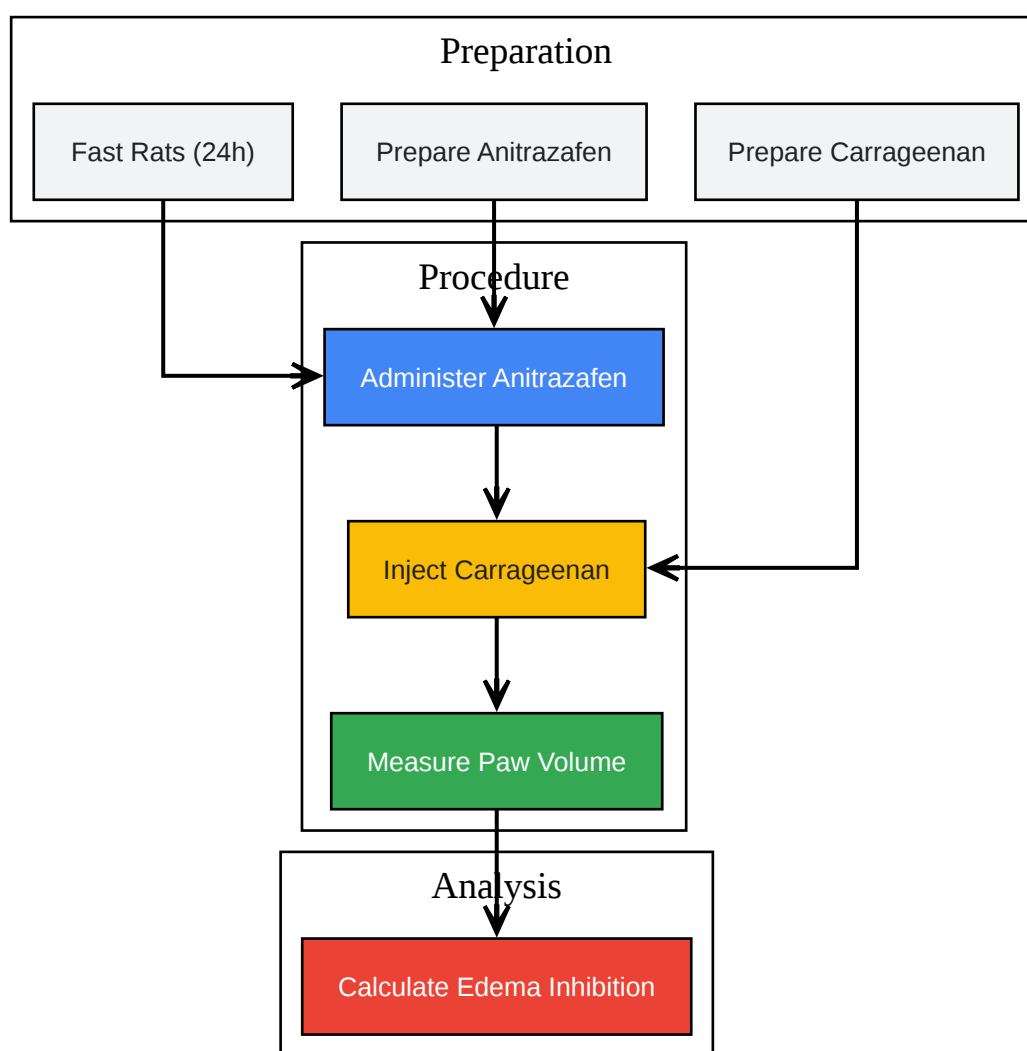
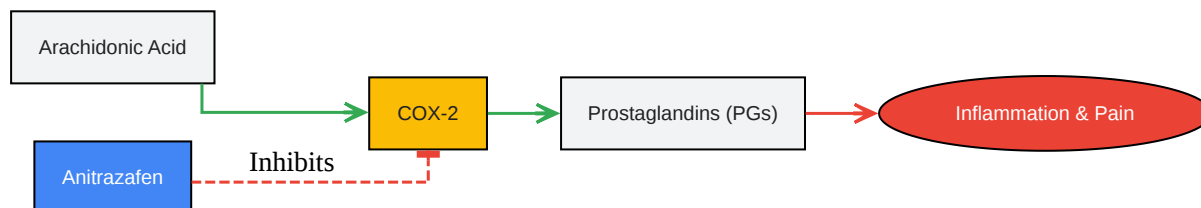
**Anitrazafen** is well-absorbed from the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.<sup>[1][3]</sup> Plasma concentrations following subcutaneous administration are approximately half of those observed after oral administration.<sup>[1][3]</sup>

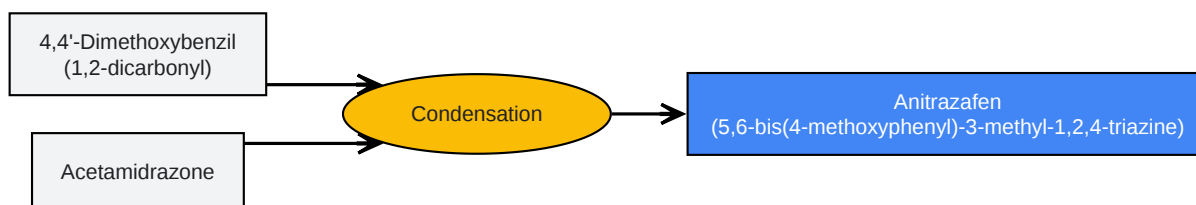
Parameter	Observation	Administration Route	Source
Absorption	Rapidly absorbed from the gastrointestinal tract.	Oral	<sup>[1]</sup>
Peak Plasma Concentration	Attained within 1 hour post-administration.	Oral	
Metabolism	Extensive, primarily through oxidative O-demethylation followed by glucuronide or sulfate conjugation. No unchanged drug is found in excreta.	Oral	
Elimination	Major route is biliary excretion.	Oral	<sup>[1]</sup>
Bioavailability	Slower systemic absorption and delayed elimination compared to oral administration.	Subcutaneous & Topical	<sup>[1]</sup>

## Mechanism of Action: COX-2 Inhibition

As a COX-2 inhibitor, **Anitrazafen** selectively targets the inducible isoform of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.<sup>[4]</sup> This selective inhibition is thought to reduce the gastrointestinal side

effects commonly associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.





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